molecular formula C12H13N B1604953 3-Propylquinoline CAS No. 20668-43-3

3-Propylquinoline

Cat. No.: B1604953
CAS No.: 20668-43-3
M. Wt: 171.24 g/mol
InChI Key: ANBUXLFLKGJLEL-UHFFFAOYSA-N
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Description

3-Propylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline itself is known for its wide range of applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes can be employed to prepare 3-Propylquinoline. Some of the well-known methods include:

    Skraup Synthesis: This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde.

    Doebner-Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Propylquinoline undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide.

    Reduction: Can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen atom and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-Propylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Propylquinoline involves its interaction with various molecular targets and pathways. It can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

3-Propylquinoline can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, known for its broad range of applications.

    2-Methylquinoline: Another derivative with a methyl group at the second position, known for its antimicrobial properties.

    4-Hydroxyquinoline: Known for its use in the synthesis of antimalarial drugs.

This compound is unique due to the presence of the propyl group at the third position, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-4,6-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBUXLFLKGJLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174713
Record name Quinoline, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20668-43-3
Record name Quinoline, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020668433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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